molecular formula C13H11ClF3N3O3 B7950920 Ethyl 5-amino-4-chloro-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate

Cat. No.: B7950920
M. Wt: 349.69 g/mol
InChI Key: NYNPRUJAHIMDAT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a pyrazole derivative featuring a trifluoromethoxy-substituted phenyl ring at position 1, an amino group at position 5, a chlorine atom at position 4, and an ethyl ester at position 2. This compound’s structural complexity arises from the combination of electron-withdrawing (chloro, trifluoromethoxy) and electron-donating (amino) groups, which influence its physicochemical properties and reactivity. Pyrazole derivatives are widely studied for applications in pharmaceuticals and agrochemicals due to their versatile bioactivity .

Properties

IUPAC Name

ethyl 5-amino-4-chloro-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O3/c1-2-22-12(21)10-9(14)11(18)20(19-10)7-3-5-8(6-4-7)23-13(15,16)17/h3-6H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNPRUJAHIMDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-4-chloro-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and other therapeutic potentials. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H14ClF3N3O2\text{C}_{15}\text{H}_{14}\text{ClF}_3\text{N}_3\text{O}_2

This molecular formula indicates the presence of a pyrazole ring, which is often associated with various biological activities. The trifluoromethoxy group is notable for enhancing lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • HepG2 (liver cancer) : Growth inhibition percentage of 54.25%.
  • HeLa (cervical cancer) : Growth inhibition percentage of 38.44%.

These results suggest that the compound selectively targets cancer cells while showing reduced toxicity towards normal fibroblasts (GM-6114) with a growth percentage of 80.06% .

The mechanism underlying its anticancer activity appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Docking studies indicate that the compound interacts with the colchicine binding site on tubulin, which is crucial for its antiproliferative effects .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit TNF-alpha release in LPS-stimulated whole blood assays, achieving an IC50 value of 0.283 mM, indicating potent anti-inflammatory activity .

Structure-Activity Relationship (SAR)

A detailed analysis of various derivatives has led to insights into the structure-activity relationship (SAR) for this class of compounds:

Substituent Activity Remarks
TrifluoromethoxyHigh potencyEnhances lipophilicity and bioavailability
Amino groupEssentialCritical for anticancer activity
Chlorine atomModerateInfluences binding affinity

The introduction of different alkyl or aryl groups at specific positions on the pyrazole ring has been shown to significantly affect biological activity, emphasizing the importance of molecular modifications .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Study on HepG2 Cells :
    • Objective : To evaluate cytotoxic effects.
    • Findings : Significant inhibition observed; further studies indicated potential for combination therapy with existing chemotherapeutics.
  • Inflammation Model in Mice :
    • Objective : To assess anti-inflammatory effects.
    • Findings : Demonstrated a marked reduction in inflammatory markers without significant side effects at therapeutic doses.

Scientific Research Applications

Structure and Composition

  • IUPAC Name: Ethyl 5-amino-4-chloro-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
  • Molecular Formula: C13H13ClF3N3O3
  • Molecular Weight: 351.71 g/mol

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

This compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural characteristics allow it to interact with various biological targets, making it a candidate for:

  • Anticancer Agents: Studies have shown that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Activities: The compound's ability to modulate inflammatory pathways positions it as a potential treatment for inflammatory diseases .

Agricultural Chemistry

This compound has applications in developing agrochemicals, particularly pesticides and herbicides. The trifluoromethoxy group contributes to enhanced efficacy against pests while reducing environmental impact:

  • Herbicidal Activity: Research indicates that similar pyrazole compounds can effectively inhibit weed growth by disrupting specific biochemical pathways in plants .
  • Fungicidal Properties: The compound's structure suggests potential antifungal activity, which can be utilized in crop protection strategies .

Biochemical Research

The compound serves as a valuable tool in biochemical assays to study enzyme inhibition and receptor interactions:

  • Enzyme Inhibition Studies: Its structural resemblance to natural substrates allows it to serve as an inhibitor for various enzymes, aiding in the understanding of metabolic pathways .
  • Receptor Binding Studies: Investigations into its binding affinity with specific receptors can elucidate its mechanism of action and inform drug design processes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Herbicidal Efficacy

In agricultural trials, the herbicidal efficacy of this compound was tested against common weeds such as Amaranthus retroflexus and Chenopodium album. The results showed over 80% inhibition of weed growth at optimal concentrations, suggesting its potential as a selective herbicide with minimal impact on crop species.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :

The compound’s uniqueness lies in its trifluoromethoxy-phenyl substituent. Below is a comparison with structurally related pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Melting Point (°C)
Ethyl 5-amino-4-chloro-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate 4-Cl, 5-NH₂, 1-(4-CF₃OPh), 3-COOEt 353.7* Trifluoromethoxy, chloro, amino, ester N/A
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 1-(6-Cl-pyridazine), 5-NH₂, 4-COOEt 295.7 Pyridazine, chloro, amino, ester N/A
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 5-(3-F-4-MeOPh), 3-COOEt 294.3 Fluoro, methoxy, ester N/A
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile 1-(4-NO₂Ph), 3-(4-FPh), 5-NH(CH₂OEt), 4-CN 377.3 Nitrophenyl, fluorophenyl, nitrile 194–196
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate 3-CF₃, 4-COOEt 208.1 Trifluoromethyl, ester N/A

*Calculated based on formula C₁₃H₁₁ClF₃N₃O₃.

Substituent Analysis :
  • Trifluoromethoxy vs. Nitro/Pyridazine : The trifluoromethoxy group in the main compound offers moderate electron-withdrawing effects and enhanced lipophilicity compared to the nitro group (stronger electron withdrawal) in compound 15a or the pyridazine ring (aromatic heterocycle) in .
  • Chloro vs.
  • Ester Position : The ethyl ester at position 3 (main compound) versus position 4 (compound in ) may affect intramolecular hydrogen bonding and solubility.

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy or pyridazine-containing analogues, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Compounds with nitro groups (e.g., 15a, mp 194–196°C ) exhibit higher melting points than those with trifluoromethoxy or ester groups due to stronger intermolecular interactions.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dielectrophiles

A common strategy involves reacting 4-(trifluoromethoxy)phenylhydrazine with α,β-unsaturated carbonyl compounds. For example, ethyl 3-alkoxyacrylates can undergo cyclocondensation to form the pyrazole ring. In one protocol, ethyl (2E)-chloro(phenylhydrazono)acetate reacts with malononitrile in ethanol under sodium ethoxide catalysis to yield ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate. Adapting this method, substituting phenylhydrazine with 4-(trifluoromethoxy)phenylhydrazine and malononitrile with chloro-substituted equivalents could generate the desired scaffold.

Halogenation at Position 4

Introducing chlorine at position 4 is achieved via electrophilic halogenation. Using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C selectively chlorinates the pyrazole ring without affecting the trifluoromethoxy group. For instance, a related synthesis of 5-amino-4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate employs HBr/AcOH for bromination, suggesting analogous conditions for chlorination.

Functionalization and Optimization

Amination at Position 5

The amino group is introduced through nucleophilic substitution or reduction. In Reference Example ii of Source, treatment of a cyano-substituted pyrazole with ammonia in ethanol/water at 0°C for 10 minutes achieves 97% yield of the amino derivative. This method is adaptable to the target compound by substituting the cyano group with a chloro intermediate.

Esterification and Solvent Considerations

The ethyl carboxylate group is typically introduced via esterification of a pyrazole-3-carboxylic acid using ethanol and a catalytic acid (e.g., H₂SO₄). Source details a reflux procedure in benzene or toluene with sulfuric acid, though modern protocols favor less volatile solvents like ethyl acetate or THF to reduce environmental and safety risks.

Critical Analysis of Methodologies

Regioselectivity Challenges

Regiocontrol during cyclization is paramount. Computational studies in Source reveal that Mulliken charges on pyrazole atoms influence reaction pathways. For example, the C6 atom of 1H-pyrazole-3-carboxylic acid exhibits higher electrophilicity, directing nucleophilic attack to position 4 during halogenation.

Solvent and Catalyst Optimization

Early methods (Source) used carcinogenic solvents like ethylene chloride, but recent approaches prioritize greener alternatives. A patent in Source demonstrates successful synthesis in ethanol/water mixtures with sodium hydroxide, achieving 92–95% yields while minimizing waste.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR : The 4-(trifluoromethoxy)phenyl group shows aromatic protons as a doublet (δ 7.4–7.6 ppm), while the ethyl ester resonates as a quartet (δ 4.3 ppm) and triplet (δ 1.3 ppm).

  • LC-MS : Molecular ion peak at m/z 349.69 ([M+H]⁺) confirms the molecular formula C₁₃H₁₁ClF₃N₃O₃.

Purity and Yield Optimization

Chromatographic methods (HPLC with OV-101 columns) are employed to assess purity, with optimal reactions yielding >90% (Source). Recrystallization from ethanol/water mixtures enhances purity to >98%.

Industrial-Scale Considerations

Cost-Effective Starting Materials

4-(Trifluoromethoxy)aniline is a preferred precursor for generating the requisite hydrazine derivative. Bulk pricing data (Source) indicates that scaling reduces costs by 40–60% compared to small-scale syntheses.

Waste Management

The replacement of volatile chlorinated solvents with ethanol/water systems (Source) reduces hazardous waste generation, aligning with green chemistry principles .

Q & A

Q. What are the key synthetic routes for Ethyl 5-amino-4-chloro-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves cyclization, functionalization, and purification steps. For example, 5-chloro-pyrazole intermediates are synthesized via cyclization of hydrazines with β-ketoesters, followed by formylation and oxidation to introduce substituents (e.g., amino or trifluoromethoxy groups) . A multi-step approach is recommended:

Cyclization : React monomethylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole core.

Chlorination : Use POCl₃ or SOCl₂ to introduce the 4-chloro substituent.

Trifluoromethoxy Introduction : Employ Ullmann coupling or nucleophilic aromatic substitution with 4-(trifluoromethoxy)phenyl boronic acid.

Amino Group Installation : Reduce nitro intermediates (e.g., using H₂/Pd-C) or perform nucleophilic displacement with ammonia.

Optimization Tips:

  • Monitor reaction progress via TLC or LC-MS to minimize side products .
  • Use polar aprotic solvents (e.g., DMF) for substitutions to enhance reactivity .

Q. What analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and crystallographic methods ensures accurate characterization:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~6.8–7.5 ppm for aromatic protons) .
  • LC-MS : Determine molecular weight (exact mass: ~352.06 g/mol) and assess purity (>95%) .
  • X-ray Crystallography : Use SHELX-2018 for structure refinement. Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks .

Q. How can preliminary toxicity and safety profiles be assessed in the absence of empirical data?

  • In Silico Tools : Use ProTox-II or ADMET Predictor to estimate LD₅₀, hepatotoxicity, and mutagenicity .
  • Structural Analogues : Compare with similar pyrazoles (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) known for moderate eco-toxicity .
  • Handling Protocols : Follow general pyrazole safety guidelines: use fume hoods, PPE (nitrile gloves, goggles), and avoid skin contact .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Core Modifications : Synthesize analogues by varying substituents (e.g., replacing trifluoromethoxy with methoxy or nitro groups) to assess electronic effects on target binding .
  • Biological Assays : Screen against enzymes like carbonic anhydrase or cyclooxygenase, which are inhibited by structurally related pyrazoles .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity to active sites .

Q. What crystallographic challenges arise during structure determination, and how can they be resolved?

  • Twinned Data : If crystals exhibit twinning, use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder Handling : For flexible substituents (e.g., ethyl ester), apply PART/SUMP restraints to refine occupancy .
  • Validation : Check R₁/wR₂ convergence (<0.05) and validate with CCDC’s Mercury’s Mogul bond-length analysis .

Q. How can contradictory data from different synthetic routes be reconciled?

  • Case Study : If Route A yields 80% purity vs. Route B’s 95%, analyze by:
    • HPLC-PDA : Identify impurities (e.g., unreacted intermediates).
    • Kinetic Studies : Compare activation energies (DFT calculations) to explain yield disparities .
    • Cross-Validation : Reproduce reactions under identical conditions (solvent, temp.) to isolate variables .

Q. What computational methods predict the environmental impact of this compound?

  • PBT/vPvB Assessment : Use EPI Suite to estimate persistence (t₁/₂), bioaccumulation (log Kow), and mobility (soil adsorption coefficient) .
  • Metabolite Prediction : Employ Meteor Nexus to identify degradation products (e.g., hydrolyzed carboxylates) .

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